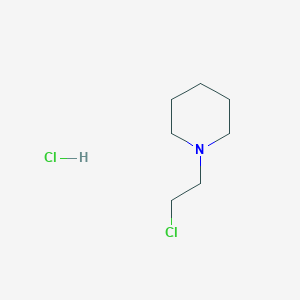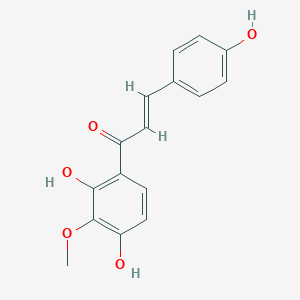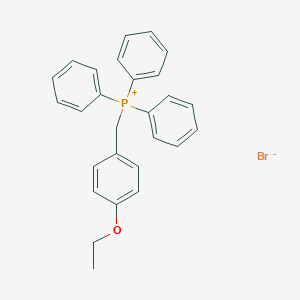![molecular formula C28H28F2N6O7S2 B044547 Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 949587-46-6](/img/structure/B44547.png)
Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical under discussion is a complex molecule with potential applications in various fields of chemistry and pharmacology. Its synthesis and characterization are crucial for understanding its properties and potential uses.
Synthesis Analysis
The synthesis of related benzhydryl derivatives involves multiple steps, including hydrolyzing, protecting amino groups, esterification, and specific reactions tailored to introduce various functional groups into the cephalosporanic acid framework. The overall yield for such processes can reach up to 84.6% (Deng Fu-li, 2007). Another synthesis pathway involves acylation, oxidation, protection of carboxy group in one pot, rearrangement, chlorination, and hydrolysis followed by cyclization, addition, elimination, and methoxylation, yielding about 30% overall (Yuan Zhe-dong, 2007).
Molecular Structure Analysis
Molecular structure elucidation of these compounds typically involves sophisticated techniques such as IR and ^1HNMR, which provide insights into the unique structural features that enable specific chemical reactions and interactions (Deng Fu-li, 2007).
Chemical Reactions and Properties
These compounds are characterized by their ability to undergo various chemical reactions, including acylation, oxidation, and cyclization. Their chemical reactivity is significantly influenced by the presence of functional groups such as difluoromethylsulfanyl and tetrazol-5-yl sulfanylmethyl groups (Yuan Zhe-dong, 2007).
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assessment Methods
ABTS/PP Decolorization Assay : This paper discusses the ABTS•+ radical cation-based assays, which are pivotal for evaluating antioxidant capacity. The study highlights the reaction pathways and the potential biases in comparing antioxidants due to specific reactions like coupling, underscoring the need for further elucidation of these assays' application scope (Ilyasov et al., 2020).
Pharmaceutical Impurities and Synthesis Methods
Novel Synthesis of Omeprazole : This review focuses on novel methods for synthesizing omeprazole and its impurities. The synthesis process improvements and the characterization of novel impurities could offer insights into developing related chemical compounds (Saini et al., 2019).
Organic Pollutants Removal Techniques
Contamination and Removal of Sulfamethoxazole : The review provides an extensive overview of the occurrence, toxicity effects, and removal technologies for sulfamethoxazole, a persistent organic pollutant. Methods such as adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are discussed, which could be relevant for research on similar compounds (Prasannamedha & Kumar, 2020).
Enzymatic Degradation of Organic Pollutants
Redox Mediators in Organic Pollutant Treatment : This paper reviews the use of redox mediators to enhance the efficiency of enzymatic degradation of recalcitrant organic pollutants. The study highlights the potential of this approach for a broad range of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Propiedades
IUPAC Name |
benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBLYZJTSXFMJ-NAKRPHOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flomoxef benzhydryl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

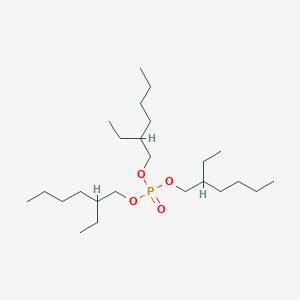
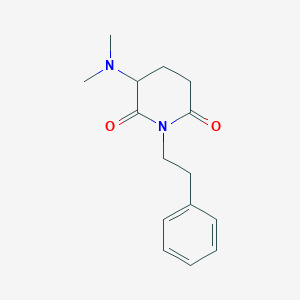
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
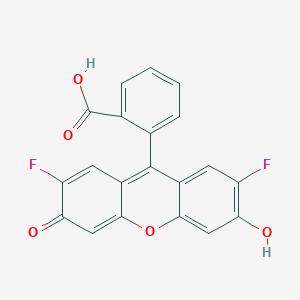

![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
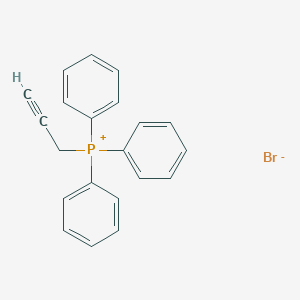
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
